Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride
Description
Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride is a bicyclic heterocyclic compound featuring a fused furo-pyrrole system bridged by a spiro-linked cyclobutane ring. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-9(3-1)6-10-8-5-11-4-7(8)9;/h7-8,10H,1-6H2;1H |
InChI Key |
SHUUIKURHRKIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC3C2COC3.Cl |
Origin of Product |
United States |
Preparation Methods
Lithium Aluminum Hydride-Mediated Reduction
A widely employed strategy involves the reduction of proline derivatives using lithium aluminum hydride (LiAlH4). In one protocol, DL-proline (6.0 g, 52.0 mmol) is added portion-wise to a suspension of LiAlH4 (3.0 g, 78.0 mmol) in tetrahydrofuran (THF) at 0°C under nitrogen. The mixture is refluxed for 3 hours, quenched with 20% KOH, and filtered through Celite. After concentration, the crude product is obtained in 65% yield as a pale yellow liquid.
Variations in solvent systems and stoichiometry significantly impact efficiency. For instance, substituting THF with methanol and increasing LiAlH4 equivalents (132 g, 3.47 mol) under reflux conditions reduces yields to 18%, likely due to over-reduction or side reactions. Optimal conditions thus require strict temperature control (-0°C to 70°C) and inert atmospheres to minimize decomposition.
Borane-THF Complex with Boron Trifluoride Catalysis
Borane-THF in combination with boron trifluoride diethyl etherate (BF3·Et2O) offers a milder alternative. A representative procedure dissolves DL-proline (10.0 g, 86.9 mmol) in THF, followed by sequential addition of BF3·Et2O (12.9 g, 91.2 mmol) and borane-THF (1.0 M, 100 mL) at 0°C. After 16 hours at room temperature and reflux, the mixture is quenched with THF-water (1:1) and NaOH. Subsequent Boc protection and purification yield 76% of the intermediate, demonstrating enhanced selectivity over LiAlH4.
Microwave-Assisted Cyclization
Microwave irradiation accelerates spirocycle formation, particularly for time-sensitive steps. Heating a slurry of 2-chloro-4-fluoro-3-methylbenzonitrile (0.4 g, 2.36 mmol) and L-proline (2.11 g, 18.8 mmol) in N-methylmorpholine (1.6 mL) at 200°C for 30 minutes under microwave conditions achieves 63% yield. Acid-base workup and extraction isolate the product, with NMR confirming regioselective cyclobutane fusion.
Multicomponent Reactions in Isopropyl Alcohol
Spiroannulation via multicomponent reactions leverages isatin and nitroalkenes. Combining isatin (1.0 mmol), proline (1.5 mmol), and nitroalkene (1.0 mmol) in refluxing isopropyl alcohol (48 hours) yields spiro[indoline-3,20-pyrrolidin]-2-ones (55–81%). The proline acts as both catalyst and reactant, facilitating [3+2] cycloaddition to form the furopyrrole motif.
| Entry | Nitroalkene | Yield | Conditions |
|---|---|---|---|
| 1 | 4-Nitrostyrene | 81% | Reflux, 48 h, i-PrOH |
| 2 | 3-Nitropropenoate | 62% | Reflux, 48 h, i-PrOH |
| 3 | 2-Nitrovinylthiophene | 55% | Reflux, 48 h, i-PrOH |
Iridium-Catalyzed Asymmetric Synthesis
Chiral induction using bis[dichloro(pentamethylcyclopentadienyl)iridium(III)] ([CpIrCl2]2) enables enantioselective synthesis. A mixture of [CpIrCl2]2 (0.0025 mmol), proline (0.65 mmol), and NaHCO3 (0.05 mmol) in toluene reacts with alcohols (0.5 mmol) at 110°C under argon for 96 hours. Aqueous workup and chromatography afford the spirocyclic product in 89% yield with >99% enantiomeric excess (ee).
Acid-Mediated Deprotection and Cyclization
Hydrochloric acid facilitates final cyclization and salt formation. Treating tert-butoxycarbonyl (Boc)-protected intermediates (e.g., (2S,4R)-4-amino-1-Boc-pyrrolidine-2-carboxylic acid) with 4 M HCl at room temperature for 2 hours quantitatively removes protecting groups, inducing spontaneous cyclization to the hydrochloride salt.
Chemical Reactions Analysis
Halogenation Reactions
The pyrrole and furan moieties in this compound undergo halogenation under controlled conditions. Bromine () is commonly used for electrophilic substitution, targeting electron-rich positions in the heterocyclic rings.
| Reaction | Conditions | Product | Key Observations |
|---|---|---|---|
| Bromination | Bromine in , 0–5°C | Mono-/di-brominated derivatives | Regioselectivity governed by ring strain and electronic effects |
The cyclobutane ring’s strain may direct bromination toward the less hindered pyrrole or furan positions.
Oxidation Reactions
Oxidation reactions typically target the tertiary amine or unsaturated bonds. Potassium permanganate () in acidic or neutral media selectively oxidizes amine groups to nitroso or hydroxylamine intermediates.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| , 50°C | N-Oxide derivatives | |
| Acetic acid, RT | Hydroxylated spirocyclic intermediates |
Oxidation pathways are sensitive to pH and temperature, with over-oxidation leading to ring-opening byproducts .
Cyclization and Cross-Coupling
The compound participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of halogenated intermediates. Cyclization reactions are facilitated by Brønsted or Lewis acids:
Key Cyclization Pathways
-
Acid-Catalyzed Intramolecular Cyclization : Sulfuric acid () promotes ring expansion or contraction via carbocation intermediates.
-
Transition Metal Catalysis : Pd(PPh) enables coupling with aryl boronic acids, forming biaryl derivatives .
Formylation
Vilsmeier-Haack formylation (, DMF) introduces aldehyde groups at the α-position of the pyrrole ring :
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| Parent compound | , DMF, 60°C | 2-Formylhexahydrospirocyclic derivative | 70% |
-NMR data for the formylated product show a carbonyl signal at 162.75 ppm .
Hydrazide Formation
Reaction with hydrazine () in ethanol yields hydrazide derivatives, useful for further functionalization :
| Reaction | Conditions | Product |
|---|---|---|
| Hydrazination | Ethanol, reflux, 40h | 5-Carboxyhydrazide analog |
Salt Formation and Solubility
The hydrochloride salt enhances aqueous solubility, enabling reactions in polar solvents. Neutralization with regenerates the free base, which is more reactive in organic media .
Comparative Reactivity
The compound’s reactivity differs from simpler pyrroles due to steric hindrance from the spirocyclic system:
| Reaction Type | Hexahydrospirocyclic System | Simple Pyrrole |
|---|---|---|
| Electrophilic Substitution | Slower, regioselective | Faster, less selective |
| Oxidation | Preferential N-oxidation | Ring-opening dominant |
Scientific Research Applications
Medicinal Chemistry Applications
1. Central Nervous System Disorders
Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride has been investigated for its effects on various central nervous system disorders. Compounds related to this structure have shown promise as 5-HT2 receptor agonists and antagonists , which are crucial in treating conditions such as anxiety, depression, and schizophrenia. Research indicates that these compounds may modulate neurotransmitter systems effectively, potentially leading to new therapeutic options for psychiatric disorders .
2. Antimicrobial Activity
Studies have indicated that derivatives of hexahydrospiro compounds possess antimicrobial properties. For instance, molecular docking studies have demonstrated that certain derivatives bind effectively to bacterial proteins, suggesting potential use in combating infections caused by resistant bacterial strains . This opens avenues for developing novel antibiotics based on the hexahydrospiro structure.
3. Cancer Research
The unique chemical structure of hexahydrospiro compounds has led to investigations into their anticancer properties. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis . Further research is needed to elucidate these mechanisms and assess their efficacy in clinical settings.
Synthetic Methodologies
1. Multicomponent Reactions
This compound can serve as a versatile building block in multicomponent reactions. These reactions are valuable for synthesizing complex heterocycles efficiently. For example, the integration of this compound into synthetic pathways has facilitated the development of libraries of functionalized pyrroles and other heterocycles with potential biological activity .
2. Optimization of Reaction Conditions
Research has focused on optimizing the synthesis of hexahydrospiro derivatives through varying reaction conditions such as solvent choice and temperature. These optimizations have led to improved yields and selectivity in synthesizing desired products . Such advancements are crucial for scaling up production for pharmaceutical applications.
Material Science Applications
1. Polymer Chemistry
The structural characteristics of hexahydrospiro compounds make them suitable candidates for polymerization processes. Their incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore their use in creating advanced materials with tailored properties for applications in coatings and composites .
2. Nanotechnology
Hexahydrospiro derivatives have potential applications in nanotechnology due to their ability to form stable nanoparticles. These nanoparticles can be utilized in drug delivery systems, providing targeted therapy with reduced side effects . The ability to modify the surface properties of these nanoparticles further enhances their applicability in biomedical fields.
Case Studies
Mechanism of Action
The mechanism of action of hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full mechanism of action.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and molecular features of Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride with two closely related analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound (hypothetical) | C₉H₁₄ClNO | ~195.67* | Spirocyclic cyclobutane fused to a furo[3,4-b]pyrrole ring; hydrochloride salt stabilizes. |
| 3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | C₇H₁₄ClNO | 163.65 | Methyl-substituted hexahydrofuropyrrole; lacks spirocyclic cyclobutane. |
| Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride | C₆H₁₂ClNO₂S | 197.68 | Thieno-pyrrole core with sulfone group; sulfur replaces oxygen in the fused ring system. |
Note: Molecular weight calculated based on assumed formula. No direct data available in evidence.
Key Observations :
- The spirocyclic cyclobutane in the target compound introduces steric constraints that may influence receptor binding kinetics compared to non-spiro analogs like 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride .
- Its sulfone group further increases polarity, which may impact bioavailability .
Critical Analysis of Evidence Limitations
- Missing Direct Data: None of the provided sources explicitly discuss this compound. Comparisons are inferred from analogs.
- Contradictions : and focus on triazolothiadiazoles, which differ significantly in ring systems and functional groups, limiting their relevance to the target compound .
Biological Activity
Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound is characterized by a unique spirocyclic structure which contributes to its biological properties. The molecular formula of the compound is with a molecular weight of approximately 284.75 g/mol.
Structure Representation
The compound can be represented as follows:
This structure features a fused ring system that enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by PubChem reported that the compound demonstrated efficacy against various bacterial strains.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
In vitro studies have shown that this compound exhibits anticancer activity against several cancer cell lines. Research published in various journals indicates that the compound induces apoptosis in cancer cells through mitochondrial pathways.
Case Study: Apoptotic Mechanism
A recent study demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins in human breast cancer cells (MCF-7). The results suggested that the compound activates caspase pathways leading to cell death.
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, the compound has been shown to reduce oxidative stress and inflammation in neuronal tissues.
Table 2: Neuroprotective Activity
| Model | Observed Effect |
|---|---|
| Alzheimer’s Mouse Model | Reduced amyloid plaque formation |
| Parkinson’s Model | Decreased dopaminergic neuron loss |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways through mitochondrial dysfunction.
- Antioxidant Properties : The compound may scavenge free radicals and reduce oxidative damage in neuronal cells.
Q & A
Q. What are the primary synthetic strategies for constructing the hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] core structure?
The synthesis of this spirocyclic compound often involves cyclopropanation and heterocyclic ring formation. Key strategies include:
- Dichlorocyclopropanation : Attempted to generate fused rings via Pd-catalyzed carbonylation or cyanation, but chloroalkene moieties showed low reactivity under these conditions .
- Vilsmeier-Haack Formylation : Explored for glycal intermediates, though intramolecular cyclization via oxa-Michael addition failed due to steric or electronic constraints .
- Dibromocyclopropane Route : An alternative pathway for ring expansion, enabling access to analogs with modified side chains when primary methods fail .
Q. How is the compound characterized structurally in academic research?
Structural elucidation relies on:
- Spectroscopic Data : NMR (¹H/¹³C) and IR to confirm spirocyclic connectivity and functional groups.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., 149.62 g/mol for related analogs) .
- Crystallography : X-ray diffraction for absolute configuration determination, though no data is currently available for this specific compound .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis or oxidation of the spirocyclic and furopyrrole moieties .
- Stability Monitoring : Periodic HPLC or TLC analysis to detect degradation products, particularly under humid or acidic conditions .
Advanced Research Questions
Q. What methodological challenges arise in achieving intramolecular cyclization during synthesis, and how can they be addressed?
Cyclization failures are common due to:
- Steric Hindrance : Bulky substituents on the cyclobutane or pyrrole rings impede ring closure. Solution: Use smaller protecting groups (e.g., tert-butoxycarbonyl) or strain-inducing templates .
- Electronic Effects : Electron-deficient chloroalkenes resist nucleophilic attack. Solution: Switch to bromo- or iodoalkenes for improved reactivity in cross-coupling reactions .
- Alternative Pathways : Employ dibromocyclopropanation or radical-mediated cyclization to bypass traditional Pd-catalyzed routes .
Q. How can researchers resolve contradictions in reactivity data for Pd-catalyzed cross-coupling reactions involving chloroalkene moieties?
Discrepancies in reactivity may stem from:
- Catalyst Poisoning : Chloride ions deactivate Pd catalysts. Solution: Use scavengers (e.g., silver salts) or switch to Pd nanoparticles with higher chloride tolerance .
- Substrate Optimization : Replace chloroalkenes with triflates or tosylates for better leaving-group performance in Stille or Suzuki couplings .
- Computational Modeling : DFT studies to predict transition-state energetics and identify viable reaction pathways .
Q. What in vitro models are recommended for assessing the biological activity of this compound?
Based on structural analogs (e.g., furo[3,4-b]pyran derivatives):
- Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate growth inhibition, with IC₅₀ calculations .
- Vasodilator Studies : Ex vivo aortic ring assays to measure endothelium-dependent relaxation, referencing protocols for related furopyridine derivatives .
- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays, given the spirocyclic structure’s potential for target binding .
Q. How do steric and electronic properties of substituents impact the compound’s reactivity in ring-expansion reactions?
- Steric Effects : Bulky groups (e.g., tert-butyl) on the cyclobutane ring hinder nucleophilic attack, necessitating smaller substituents or strain-promoted reagents .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, carbonyl) on the pyrrole ring enhance electrophilicity, facilitating cyclization but risking overfunctionalization .
- Case Study : Dichlorocyclopropane derivatives showed unreactivity in carbonylation, whereas brominated analogs achieved successful ring expansion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
